molecular formula C18H16N4O2S B11432827 N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine

N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11432827
M. Wt: 352.4 g/mol
InChI Key: GUZPFNOAAAPDCU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophenyl group, and an imidazo[1,2-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyaniline with thiophene-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyrimidine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired quality and quantity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce nitro, halogen, or sulfonyl groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and DNA replication.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazo[1,2-a]pyrimidine derivatives:

    Similar Compounds: Examples include N-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyrimidin-3-amine and N-(3,4-dimethoxyphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyrimidin-3-amine.

    Uniqueness: The presence of the thiophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C18H16N4O2S/c1-23-14-5-4-13(10-15(14)24-2)20-17-16(12-6-9-25-11-12)21-18-19-7-3-8-22(17)18/h3-11,20H,1-2H3

InChI Key

GUZPFNOAAAPDCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CSC=C4)OC

Origin of Product

United States

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